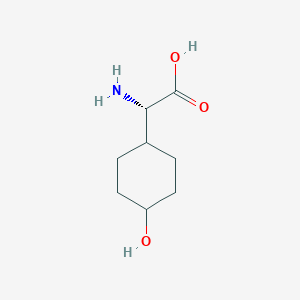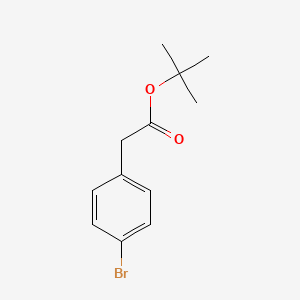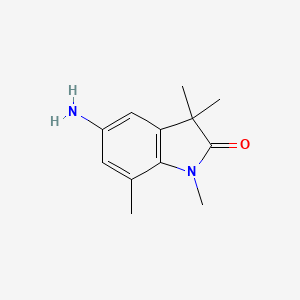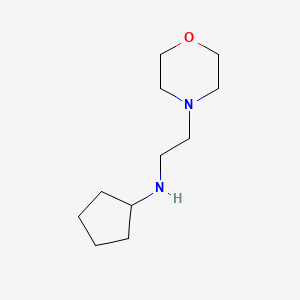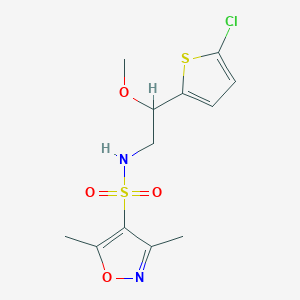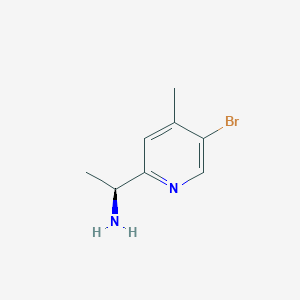
2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMFDA, and it is a member of the thiadiazole family of compounds. CMFDA has been shown to have a range of biochemical and physiological effects, and it is believed to have potential applications in a variety of research fields.
Aplicaciones Científicas De Investigación
Anticancer Applications : A study by Ekrek et al. (2022) synthesized derivatives of 1,3,4-thiadiazol, including compounds similar to 2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds showed significant anticancer activity against cervical, breast, and colorectal cancer cell lines. The thiazole and thiadiazole compounds induced apoptosis in cancer cells, suggesting their potential as anticancer agents Ekrek et al..
Synthesis and Pharmacological Evaluation : Siddiqui et al. (2014) focused on synthesizing N-substituted derivatives of 1,3,4-oxadiazole, which are structurally related to the compound of interest. These derivatives demonstrated potential as antibacterial agents and moderate inhibitors of the α-chymotrypsin enzyme. This study highlights the antibacterial and enzyme inhibition potential of related compounds Siddiqui et al..
Antioxidant Properties : Lelyukh et al. (2021) synthesized 1,3,4-thia(oxa)diazole substituted acetamides, including compounds similar to the one . These compounds exhibited antioxidant activity, with one derivative showing an 88.9% radical scavenging ability. This indicates the potential of these compounds as antioxidants Lelyukh et al..
Molecular Modeling and Pharmacological Evaluation : Shkair et al. (2016) investigated substituted 1,3,4-thiadiazoles for anti-inflammatory and analgesic properties. This research provides insight into the anti-inflammatory and analgesic potential of compounds structurally related to this compound Shkair et al..
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-14-15-11(18-7)13-10(16)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBHDQCFQCBVLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
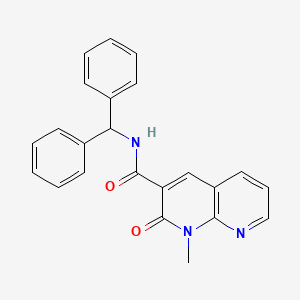

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2403486.png)
![4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one](/img/structure/B2403487.png)
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2403488.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)
